Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl
Overview
Description
“Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl” is a fluorogenic substrate used for the colorimetric or fluorometric determination of cathepsin D . It is excited at approximately 335 nm and emits at approximately 410 nm .
Molecular Structure Analysis
The molecular weight of “Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl” is 918.49 or 881.42 , and its sum formula is C₄₉H₅₅N₉O₇ · HCl .Physical And Chemical Properties Analysis
The physical and chemical properties of “Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl” include a molecular weight of 918.49 or 881.42 , a sum formula of C₄₉H₅₅N₉O₇ · HCl , and a storage temperature of less than -15°C or -20°C .Scientific Research Applications
I have conducted a search for the scientific research applications of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl , which is primarily known as a fluorogenic substrate for Cathepsin D. Cathepsin D is a lysosomal aspartyl protease involved in the degradation and activation of intracellular proteins, including hormones, enzyme precursors, and growth factors. It is also considered a marker of poor prognosis in breast cancer due to its overexpression in tumors that stimulates metastasis .
The compound is used for the colorimetric or fluorometric determination of cathepsin D, with excitation at approximately 335 nm and emission at approximately 410 nm .
Mechanism of Action
Target of Action
The primary target of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl is Cathepsin D , a lysosomal aspartyl protease . This enzyme plays a crucial role in degrading and activating intracellular proteins, including hormones, enzyme precursors, and growth factors .
Mode of Action
Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl acts as a fluorogenic substrate for Cathepsin D . Upon interaction with Cathepsin D, the compound undergoes enzymatic cleavage, leading to the release of free fluorescent 4-Methoxy-β-naphthylamine (4MβNA) . This fluorescence can be detected with excitation at approximately 335-350 nm and emission at around 410-440 nm .
Biochemical Pathways
The action of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl is primarily involved in the lysosomal degradation pathway . By acting as a substrate for Cathepsin D, it participates in the breakdown and activation of various intracellular proteins. Overexpression of Cathepsin D, which can be monitored using this compound, has been associated with tumor metastasis and is considered a marker of poor prognosis in breast cancer .
Result of Action
The interaction of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl with Cathepsin D results in the release of 4MβNA, a fluorescent compound . This fluorescence serves as a measurable output, indicating the activity of Cathepsin D. Therefore, the compound can be used for the colorimetric or fluorometric determination of Cathepsin D activity .
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H55N9O7.ClH/c1-65-42-30-36(29-35-21-11-12-22-37(35)42)54-47(63)41-24-14-26-58(41)48(64)40(28-33-17-7-3-8-18-33)57-46(62)39(27-32-15-5-2-6-16-32)55-43(59)31-53-45(61)38(23-13-25-52-49(50)51)56-44(60)34-19-9-4-10-20-34;/h2-12,15-22,29-30,38-41H,13-14,23-28,31H2,1H3,(H,53,61)(H,54,63)(H,55,59)(H,56,60)(H,57,62)(H4,50,51,52);1H/t38-,39-,40-,41-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGJIVHMTLXCAK-HKDYZXNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C6=CC=CC=C6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C6=CC=CC=C6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H56ClN9O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl | |
CAS RN |
201928-98-5 | |
Record name | 201928-98-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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